molecular formula C15H23ClN4O2 B2720692 Tert-butyl 4-(2-chloropyrimidin-4-yl)-2,2-dimethylpiperazine-1-carboxylate CAS No. 2378503-28-5

Tert-butyl 4-(2-chloropyrimidin-4-yl)-2,2-dimethylpiperazine-1-carboxylate

Cat. No. B2720692
CAS RN: 2378503-28-5
M. Wt: 326.83
InChI Key: WRNGNOPUHPPETH-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(2-chloropyrimidin-4-yl)-2,2-dimethylpiperazine-1-carboxylate” is a chemical compound with the empirical formula C13H19ClN4O2 . It is a solid substance and its molecular weight is 298.77 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)10-4-5-15-11(14)16-10/h4-5H,6-9H2,1-3H3 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Structure-Activity Relationship Studies

Research into the structure-activity relationships of compounds containing pyrimidine moieties, similar to "Tert-butyl 4-(2-chloropyrimidin-4-yl)-2,2-dimethylpiperazine-1-carboxylate," has led to the development of potent ligands for histamine H4 receptors. These compounds, including related pyrimidines, have shown promise as anti-inflammatory agents and in pain management, suggesting potential therapeutic applications in treating inflammatory diseases and pain (Altenbach et al., 2008).

Synthetic Methodologies

The compound has relevance in synthetic organic chemistry, as demonstrated by studies on the synthesis of functionalized dihydropyrimidinones using molybdenum(VI) dichloride dioxide (MoO2Cl2). This showcases its utility in facilitating diverse organic reactions, including the Biginelli reaction, highlighting its role in the synthesis of biologically relevant and structurally complex molecules (Guggilapu et al., 2016).

Environmental Applications

Research on the degradation of chlorotriazine pesticides, closely related to the structure of the compound , has revealed the efficiency of sulfate radicals in breaking down these persistent environmental contaminants. This suggests potential environmental applications in water treatment and pollutant degradation processes (Lutze et al., 2015).

Biological Studies

The title compound has been synthesized and evaluated for its biological activities, including antibacterial and anthelmintic effects. Such studies are crucial for the discovery of new therapeutic agents, indicating its potential in drug development and pharmacological research (Sanjeevarayappa et al., 2015).

Materials Science

In materials science, research into polyimides containing tert-butyl side groups derived from similar compounds has shown promising results in creating materials with low dielectric constants and high organosolubility. This points to applications in electronics and materials engineering, where such properties are highly valued (Chern & Tsai, 2008).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The safety information pictograms indicate that it is dangerous (GHS06) . Precautionary statements include P301 + P310, which advise that if swallowed, one should immediately call a poison center or doctor .

properties

IUPAC Name

tert-butyl 4-(2-chloropyrimidin-4-yl)-2,2-dimethylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-14(2,3)22-13(21)20-9-8-19(10-15(20,4)5)11-6-7-17-12(16)18-11/h6-7H,8-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNGNOPUHPPETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C(=O)OC(C)(C)C)C2=NC(=NC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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